Indinavir-d6

Vue d'ensemble

Description

Indinavir-d6 is a deuterated form of indinavir, a protease inhibitor used in the treatment of HIV infection. The deuterium atoms replace hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry for the quantification of indinavir . Indinavir itself is a potent and specific HIV protease inhibitor that appears to have good oral bioavailability .

Méthodes De Préparation

The preparation of indinavir-d6 involves the synthesis of indinavir followed by the incorporation of deuterium atoms. The synthetic route typically involves the following steps:

Synthesis of the indinavir backbone: This involves the formation of the core structure of indinavir through a series of chemical reactions, including amide bond formation and cyclization.

Incorporation of deuterium: Deuterium atoms are introduced into the molecule through specific reactions that replace hydrogen atoms with deuterium.

Industrial production methods for this compound are similar to those for indinavir, with additional steps for deuterium incorporation. These methods ensure high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Indinavir-d6 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are oxidized derivatives of this compound.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of this compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Applications De Recherche Scientifique

Scientific Research Applications

-

Quantitative Analysis in Pharmacokinetics

- Internal Standardization : Indinavir-d6 is employed as an internal standard for the quantification of indinavir in biological matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This application is vital for therapeutic drug monitoring and optimizing dosages in clinical settings .

- Therapeutic Drug Monitoring : Accurate measurement of indinavir levels in plasma is crucial for assessing therapeutic efficacy and safety. This compound allows researchers to monitor plasma concentrations effectively, ensuring that patients receive appropriate dosages to avoid toxicity and resistance development .

-

Mechanistic Studies

- Unbinding Pathways Analysis : Research has utilized this compound to reconstruct unbinding pathways from HIV protease. Understanding these pathways is essential for designing more effective inhibitors and improving treatment outcomes against HIV . The study highlighted that the interaction profiles of Indinavir with different proteases can inform the development of next-generation antiviral therapies.

-

Clinical Case Studies

- Nephrolithiasis Cases : Clinical observations have documented cases of nephrolithiasis associated with indinavir therapy. This compound can be used to trace pharmacokinetic profiles in patients experiencing adverse effects, providing insights into drug solubility and crystallization issues that may lead to kidney stone formation .

Table 1: Summary of Pharmacokinetic Studies Using this compound

Table 2: Comparative Efficacy of Antiretroviral Combinations Including Indinavir

| Study Name | Treatment Groups | Results |

|---|---|---|

| Study 035 | Indinavir monotherapy vs. triple therapy | Triple therapy significantly reduced viral load |

| ACTG 320 | AZT + Lamivudine vs. AZT + Lamivudine + Indinavir | Higher CD4 counts in triple therapy group |

Mécanisme D'action

Indinavir-d6, like indinavir, inhibits the HIV viral protease enzyme. This enzyme is essential for the cleavage of the viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the formation of immature, noninfectious viral particles .

Comparaison Avec Des Composés Similaires

Indinavir-d6 can be compared with other protease inhibitors such as:

Ritonavir: Another HIV protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Saquinavir: A protease inhibitor that also targets the HIV protease enzyme but has different binding affinities and resistance profiles.

Lopinavir: Often used in combination with ritonavir, it has a similar mechanism but different efficacy and side effect profiles

This compound is unique due to its deuterated form, which provides advantages in mass spectrometry analysis, making it a valuable tool in research and pharmaceutical development .

Activité Biologique

Indinavir-d6 is a deuterated form of indinavir, an antiretroviral medication primarily used in the treatment of HIV-1 infections. This compound functions as a protease inhibitor, effectively blocking the HIV protease enzyme, which is crucial for the maturation of viral particles. The biological activity of this compound has been studied extensively, particularly regarding its efficacy, selectivity, and associated side effects.

This compound inhibits the HIV-1 protease by binding to its active site, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition results in the production of immature, non-infectious viral particles. The compound exhibits a high affinity for HIV-1 protease with a value of approximately 0.358 nM, indicating its potency against this target .

Selectivity and Potency

This compound shows selective inhibition against HIV-1 compared to HIV-2 and other human proteases. The selectivity index highlights its effectiveness at inhibiting HIV-1 protease while minimizing impact on human enzymes such as cathepsin D and renin . The following table summarizes key biological activity metrics:

| Parameter | Value |

|---|---|

| HIV-1 Protease | 0.358 nM |

| HIV-2 Protease | 3.316 nM |

| IC95 (HIV-1) | 12-100 nM |

| Selectivity | High |

In Vitro Studies

In cell-based assays, this compound has demonstrated significant antiviral activity against various HIV-1 strains. Studies indicate that concentrations between 25 nM and 50 nM are effective in halting the spread of HIV-infected cells . Moreover, research indicates that indinavir can disrupt critical signaling pathways involved in viral replication, such as ERK1/2 and p38 MAPK pathways .

Nephrolithiasis

One notable adverse effect associated with indinavir therapy is nephrolithiasis (kidney stones). A study reported that the incidence of this condition among patients taking indinavir can be as high as 43.2% . The formation of crystals occurs due to reduced solubility at urine pH levels above 5.5, leading to significant clinical complications including acute renal failure in some cases .

Long-Term Effects

A case study highlighted a patient who developed indinavir-induced nephrolithiasis 3.5 years after discontinuation of therapy, underscoring the long-term risks associated with this drug even after cessation . This emphasizes the need for ongoing monitoring in patients previously treated with indinavir.

Research Findings

Recent studies have explored potential repurposing of this compound for other viral infections, including SARS-CoV-2. In silico docking studies suggest that it may inhibit SARS-CoV-2's main protease (3CLpro), indicating a broader antiviral potential .

Propriétés

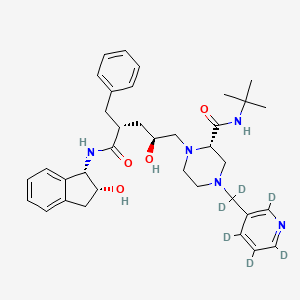

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCZFGXHXORBI-JYVVPHGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675974 | |

| Record name | (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185897-02-3 | |

| Record name | (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Indinavir-d6 used in pharmacokinetic studies instead of directly measuring Indinavir?

A1: this compound, a stable isotope-labeled form of Indinavir, is co-administered with Indinavir to enable simultaneous measurement of both compounds in biological samples like plasma. This approach, known as the stable isotope administration technique, allows researchers to differentiate between the administered drug and any pre-existing drug or metabolites in the body [, ]. This differentiation is crucial for accurately determining Indinavir's pharmacokinetic parameters, such as bioavailability and absorption rate, which can be influenced by factors like first-pass metabolism and drug-drug interactions.

Q2: How does the use of this compound help elucidate the nonlinear pharmacokinetics of Indinavir?

A2: Research shows that Indinavir exhibits nonlinear pharmacokinetics, meaning its concentration in the body doesn't increase proportionally with dose []. By using this compound as an intravenous tracer alongside oral Indinavir, researchers can disentangle the contributions of absorption and systemic elimination to the observed nonlinearity. The study cited demonstrated that the bioavailability of Indinavir remained high (60-65%) even at higher doses, implying that saturation of first-pass metabolism wasn't the primary cause of the nonlinearity []. This finding suggests that nonlinear processes occurring in the systemic circulation, such as saturable protein binding or elimination pathways, are likely responsible for Indinavir's unique pharmacokinetic profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.